molecular formula C22H21F2NO2S B2657431 3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide CAS No. 344270-65-1

3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide

Cat. No.: B2657431
CAS No.: 344270-65-1
M. Wt: 401.47
InChI Key: VELKCMRTEYNADB-UHFFFAOYSA-N
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Description

Thiophene Carboxamide Core Framework

The thiophene carboxamide core serves as the molecular backbone, providing a balance of aromatic stability and functional versatility. Thiophene, a five-membered heteroaromatic ring containing one sulfur atom, confers enhanced electron density compared to benzene, facilitating π-π stacking interactions with biological targets. The carboxamide group (-CONH-) at position 2 of the thiophene ring introduces hydrogen-bonding capabilities, critical for target engagement. This group’s planar geometry and polarity enhance solubility while maintaining affinity for hydrophobic binding pockets.

In the target compound, the carboxamide’s nitrogen atom is substituted with a 3,4-difluorophenyl group, which modulates electron-withdrawing effects and steric bulk. This substitution pattern contrasts with simpler analogs like N-(furan-2-ylmethyl)thiophene-2-carboxamide, where a furan moiety introduces distinct electronic and steric profiles. The thiophene core’s sulfur atom also contributes to metabolic stability, as evidenced by studies showing reduced cytochrome P450-mediated oxidation in sulfur-containing heterocycles.

Strategic Functional Group Positioning

Functional group placement in this compound is meticulously engineered to optimize interactions with putative targets. Key features include:

Methoxy Substituent at Position 3

The 3-[(4-tert-butylphenyl)methoxy] group introduces steric bulk and lipophilicity, favoring membrane permeability. The tert-butyl group’s high van der Waals volume enhances binding to hydrophobic protein cavities, while its electron-donating nature stabilizes adjacent aromatic systems. Comparative studies of thiophene derivatives with varying alkoxy groups demonstrate that tert-butylphenyl methoxy substituents improve pharmacokinetic properties by reducing metabolic clearance.

3,4-Difluorophenyl Amide Substituent

The N-(3,4-difluorophenyl) group leverages fluorine’s electronegativity to strengthen hydrogen bonds and modulate pKa values. Fluorine atoms at positions 3 and 4 create a dipole moment that aligns with active-site residues in enzymes such as kinases or proteases. This design mirrors trends in oncology drug development, where difluorophenyl groups in compounds like osimertinib enhance selectivity for mutated epidermal growth factor receptors (EGFR).

Table 1: Functional Group Contributions
Functional Group Role Structural Impact
Thiophene core Aromatic stability Facilitates π-π stacking
Carboxamide (-CONH-) Hydrogen bonding Enhances solubility
4-tert-Butylphenyl methoxy Lipophilicity Improves membrane permeability
3,4-Difluorophenyl Electron withdrawal Strengthens target affinity

Rational Design Principles in Difluorophenyl-Substituted Carboxamides

The incorporation of a 3,4-difluorophenyl group exemplifies rational drug design principles aimed at balancing electronic effects and steric constraints. Fluorine’s small atomic radius minimizes steric hindrance while its electronegativity polarizes adjacent bonds, enhancing dipole-dipole interactions. In kinase inhibitors, analogous difluorophenyl substitutions improve binding to ATP pockets by mimicking the natural substrate’s electrostatic profile.

Additionally, the meta and para fluorine positions on the phenyl ring prevent metabolic hydroxylation, a common degradation pathway for aryl amines. This strategy aligns with findings from anthraquinone-thiophene hybrids, where fluorine substitution prolonged half-life in vivo. Computational docking studies of related carboxamides suggest that the 3,4-difluoro configuration optimally orients the molecule within hydrophobic clefts, reducing entropic penalties upon binding.

Structural Comparison with Related Thiophene Derivatives

The target compound’s structure diverges from classical thiophene carboxamides through its unique substituent combination. Comparative analysis reveals:

Versus N-(Furan-2-ylmethyl)thiophene-2-carboxamide

Replacing furan with a difluorophenyl group eliminates hydrogen-bond donor capacity but introduces stronger electron-withdrawing effects. This trade-off shifts activity from antimicrobial to anticancer applications, as seen in analogs targeting EGFR.

Versus JCI-20679 (Annonaceous Acetogenin Analog)

JCI-20679 features a tetrahydrofuran (THF) moiety and long alkyl chain, prioritizing mitochondrial complex I inhibition. In contrast, the tert-butylphenyl methoxy group in the target compound favors kinase or protease inhibition, reflecting divergent therapeutic objectives.

Table 2: Structural and Functional Comparisons
Compound Core Structure Key Substituents Primary Target
Target Compound Thiophene carboxamide 3-(4-tert-BuPhOCH2), N-(3,4-F2Ph) Kinases/Proteases
N-(Furan-2-ylmethyl) analog Thiophene carboxamide N-(Furan-2-ylmethyl) Antimicrobial targets
JCI-20679 THF-linked carboxamide n-Decyl chain, THF Mitochondrial complex I

Molecular Conformation and Three-Dimensional Organization

The compound’s three-dimensional organization is dictated by intramolecular interactions and steric effects. Key conformational features include:

Planarity of the Thiophene-Carboxamide System

The thiophene ring and carboxamide group adopt a coplanar arrangement, stabilized by resonance between the carboxamide’s lone pairs and the aromatic system. This planarity facilitates stacking with tyrosine or tryptophan residues in target proteins.

Steric Effects of the tert-Butyl Group

The bulky tert-butylphenyl methoxy group induces a staggered conformation, minimizing van der Waals repulsions with the difluorophenyl ring. Molecular dynamics simulations of analogous structures show that this conformation optimizes binding to elongated hydrophobic pockets.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO2S/c1-22(2,3)15-6-4-14(5-7-15)13-27-19-10-11-28-20(19)21(26)25-16-8-9-17(23)18(24)12-16/h4-12H,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELKCMRTEYNADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Corresponding amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.

    Pathway Modulation: Affecting signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Data Table: Structural and Property Comparison

Compound Name (Source) Substituents (Thiophene-3 and Amide-N) Molecular Formula Key Properties/Activities
Target Compound 3-(4-tert-butylphenylmethoxy), N-(3,4-difluorophenyl) C₂₂H₂₂F₂N₂O₂S High lipophilicity, metabolic stability
N-(3,4-Difluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl] () 3-(phenylpiperazinylsulfonyl), N-(3,4-difluorophenyl) C₂₂H₂₂F₂N₄O₃S₂ Enhanced solubility, potential CNS activity
3-[(2,6-Dichlorophenyl)methoxy]-N-(4-nitrophenyl) () 3-(2,6-dichlorophenylmethoxy), N-(4-nitrophenyl) C₁₈H₁₂Cl₂N₂O₄S High reactivity, nitro-mediated toxicity
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenyl () 3-(nitro-trifluoromethylphenoxy), N-phenyl C₁₈H₁₁F₃N₂O₄S Moderate stability, electron-withdrawing effects
3-(3,4-Dichlorobenzylthio)-N-(methylsulfonyl) () 3-(dichlorobenzylthio), N-(methylsulfonyl) C₁₃H₁₁Cl₂NO₃S₂ Halogen bonding, reduced solubility

Biological Activity

3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the thiophene carboxamide class. Its unique structure, characterized by a thiophene ring and various functional groups, suggests potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by research findings and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H21F2NO2S
  • Molecular Weight : 401.47 g/mol

Biological Activity Overview

Research indicates that compounds within the thiophene carboxamide class exhibit diverse biological activities. The specific compound has been studied for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related thiophene derivatives. For instance, derivatives have shown efficacy against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. faecalis40 µg/mL
Compound BP. aeruginosa50 µg/mL
Compound CK. pneumoniae30 µg/mL

These findings suggest that modifications in the chemical structure can enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of thiophene derivatives has been documented in various studies. For example, compounds similar to this compound have demonstrated significant cytotoxic effects on cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (breast cancer)7 - 20
PC-3 (prostate cancer)3 - 14
HeLa (cervical cancer)<10

The mechanism of action often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer progression.
  • Receptor Modulation : It could modulate receptor activity related to cell growth and differentiation.

Case Studies

  • Anticancer Screening : A study evaluated the anticancer effects of several thiophene derivatives on human leukemia cell lines. The results indicated that certain derivatives led to a significant decrease in cell viability and induced apoptosis at low concentrations (IC50 as low as 1.50 µM) .
  • Antimicrobial Testing : In a comparative study, a series of thiophene carboxamides were tested against standard antibiotic controls. The results showed comparable inhibition zones against E. coli and S. aureus, suggesting that these compounds could serve as potential alternatives to traditional antibiotics .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC/HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Improve yield by adjusting stoichiometry (e.g., 1.2 equivalents of 3,4-difluoroaniline) .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the thiophene ring and aromatic groups. The tert-butyl group’s singlet (~1.3 ppm) and fluorine-induced splitting in the difluorophenyl moiety are diagnostic .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~443.15) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonds involving the carboxamide group) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Basic Question: How can in vitro biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or enzymes (e.g., COX-2) based on structural analogs’ activities .
  • Assay Design :
    • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    • Enzyme Inhibition : Conduct fluorometric or colorimetric assays (e.g., NADH depletion for kinase activity) .
    • Dose-Response : Test concentrations from 1 nM to 100 µM, with triplicate replicates .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Question: How can structure-activity relationship (SAR) studies be structured to refine this compound’s bioactivity?

Methodological Answer:

  • Core Modifications :
    • Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) substituents to probe steric effects .
    • Substitute the 3,4-difluorophenyl group with electron-withdrawing (NO2_2) or donating (OCH3_3) groups .
  • Biological Testing : Compare modified analogs’ IC50_{50} values against parent compound in enzyme/cell-based assays .
  • Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. Example SAR Table :

ModificationTarget IC50_{50} (nM)Solubility (µg/mL)
Parent Compound120 ± 158.2
tert-Butyl → Methyl450 ± 3012.5
3,4-Difluoro → 4-NO2_285 ± 105.1

Advanced Question: How can contradictory data in biological assays (e.g., varying IC50_{50}50​ across studies) be resolved?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines/passage numbers to minimize variability .
    • Normalize data to internal controls (e.g., housekeeping genes in RT-qPCR).
  • Solubility Check : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., fluorophenyl-thiophenes) to identify trends .

Advanced Question: What computational strategies are effective for predicting this compound’s pharmacokinetics?

Methodological Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate:
    • LogP : ~3.5 (moderate lipophilicity) .
    • BBB Permeability : Likely low due to carboxamide group .
  • Metabolism : Predict CYP450 interactions (e.g., CYP3A4 substrate) via StarDrop .
  • Docking Studies : Map interactions with serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

Advanced Question: How can formulation challenges (e.g., low aqueous solubility) be addressed for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the methoxy group to enhance hydrophilicity .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) via thin-film hydration .
  • Co-Solvents : Use Cremophor EL/ethanol (1:1) for intravenous administration .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Question: What strategies validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells to confirm target protein stabilization .
  • Photoaffinity Labeling : Incorporate a photoactive group (e.g., diazirine) into the compound for covalent target binding and pull-down assays .
  • CRISPR Knockout : Generate target gene-KO cell lines and compare compound efficacy vs. wild-type .

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